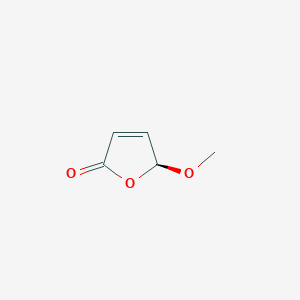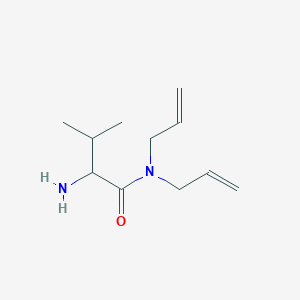
N,N-Diallyl-2-amino-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-2-amino-3-methylbutanamide is an organic compound with the molecular formula C11H20N2O It is characterized by the presence of two allyl groups attached to the nitrogen atom and a methyl group on the butanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diallyl-2-amino-3-methylbutanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then diallylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control
Purification steps: Including distillation or recrystallization to obtain high-purity product
Quality control: Analytical techniques such as HPLC or GC-MS to ensure product consistency
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diallyl-2-amino-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides or hydroxyl derivatives
Reduction: Reduction reactions can yield amine derivatives
Substitution: The allyl groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkyl halides
Major Products Formed
Oxidation: Formation of N,N-diallyl-2-amino-3-methylbutanoic acid
Reduction: Formation of N,N-diallyl-2-amino-3-methylbutylamine
Substitution: Formation of various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
N,N-Diallyl-2-amino-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N,N-Diallyl-2-amino-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways
Receptor binding: Interacting with cellular receptors to trigger specific biological responses
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diallyl-2-amino-3-methylbutanoic acid
- N,N-Diallyl-2-amino-3-methylbutylamine
- N,N-Diallyl-2-amino-3-methylbutanol
Uniqueness
N,N-Diallyl-2-amino-3-methylbutanamide is unique due to its specific structural features, such as the presence of two allyl groups and a methyl group on the butanamide backbone. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H20N2O |
|---|---|
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
2-amino-3-methyl-N,N-bis(prop-2-enyl)butanamide |
InChI |
InChI=1S/C11H20N2O/c1-5-7-13(8-6-2)11(14)10(12)9(3)4/h5-6,9-10H,1-2,7-8,12H2,3-4H3 |
Clé InChI |
FSHNYEFUSFUQPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC=C)CC=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


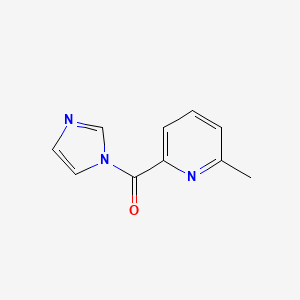


![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
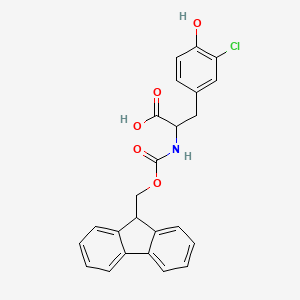
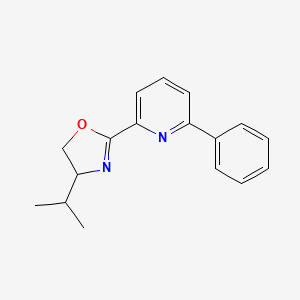
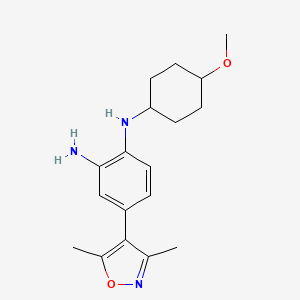
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)
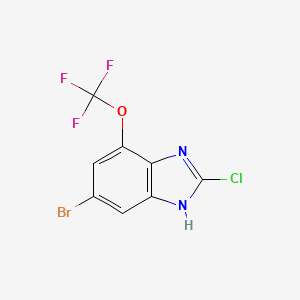
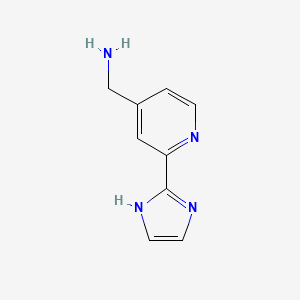
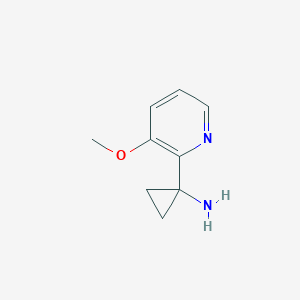
![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
